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Compound of Interest

Compound Name: 5-Chloropicolinohydrazide

CAS No.: 145835-01-4

Cat. No.: B130559

Get Quote

Executive Summary & Chemical Identity
5-Chloropicolinohydrazide is a bifunctional pyridine derivative characterized by a rigid

heteroaromatic core and a flexible, nucleophilic hydrazide tail. Its structural integrity is pivotal

for downstream applications, particularly in coordination chemistry where it acts as a tridentate

or bidentate ligand.

Parameter Data

IUPAC Name 5-Chloro-2-pyridinecarbohydrazide

CAS Number 109386-35-6

Molecular Formula C₆H₆ClN₃O

Molecular Weight 171.58 g/mol

Key Pharmacophore Pyridine-2-carbonylhydrazide (PCH) scaffold
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Synthesis & Purification Workflow
To ensure structural validity, the analyte must first be isolated with >98% purity. The standard

industrial protocol involves the hydrazinolysis of ethyl 5-chloropicolinate.

Reaction Pathway
The synthesis relies on nucleophilic acyl substitution. The electron-withdrawing chlorine atom

at the C5 position deactivates the ring slightly but does not significantly hinder the reactivity of

the ester carbonyl at C2.
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Figure 1: Step-wise synthesis workflow ensuring minimal byproduct formation.

Critical Purification Protocol
Reaction Termination: Cool reaction mixture to 4°C. The product typically precipitates as

white/off-white needles.

Filtration: Vacuum filter and wash with cold ethanol to remove unreacted hydrazine (critical to

prevent false positives in biological assays).

Recrystallization: Dissolve crude solid in boiling ethanol. Hot filter to remove inorganic salts.

Cool slowly to room temperature to maximize crystal lattice order for XRD analysis.

Spectroscopic Characterization (The Core)
This section details the expected spectral fingerprints required to confirm identity.[1]

Nuclear Magnetic Resonance (NMR)
The chlorine substituent at C5 breaks the symmetry of the pyridine ring, creating a distinct

splitting pattern.
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Solvent: DMSO-d₆ (Preferred due to solubility and exchangeable protons).

Proton (H)
Chemical Shift
(δ ppm)

Multiplicity
J-Coupling
(Hz)

Structural
Insight

CONH 9.80 - 10.10 Broad Singlet -

Amide proton;

disappears on

D₂O shake.

NH₂ 4.50 - 4.70 Broad Singlet -

Terminal amine;

prone to H-

bonding shifts.

H-6 ~8.65 Doublet (d) J ~ 2.0

Ortho to N, Meta

to Cl. Most

deshielded due

to ring nitrogen

anisotropy.

H-3 ~8.05 Doublet (d) J ~ 8.5
Ortho to

Carbonyl.

H-4 ~8.15
Doublet of

Doublets (dd)
J ~ 8.5, 2.0

Meta to

Carbonyl, Ortho

to Cl. Shows

coupling to H-3

and H-6.

Expert Note: If H-6 appears as a singlet, check resolution; it often overlaps or shows weak

coupling due to the quadrupole moment of Cl.

Mass Spectrometry (MS) & Fragmentation
The chlorine isotope pattern is the primary diagnostic tool.

Molecular Ion: M+ (171) and (M+2)+ (173) must appear in a 3:1 ratio (³⁵Cl : ³⁷Cl).

Base Peak: Often m/z 140/142 (Loss of -NHNH₂ or formation of acylium ion).
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Figure 2: Predicted ESI-MS fragmentation pathway highlighting the conservation of the chlorine

isotope signature.

Infrared Spectroscopy (FTIR)
3300 - 3150 cm⁻¹: Doublet (NH₂ asymmetric/symmetric stretch).

1670 - 1650 cm⁻¹: Amide I band (C=O stretch). Note: This is lower than typical esters due to

resonance with the pyridine ring.

1520 cm⁻¹: Amide II band (N-H bending).

1080 - 1090 cm⁻¹: C-Cl stretching vibration (Diagnostic).

Solid-State & Conformational Analysis
Understanding the 3D structure is vital for predicting ligand behavior in metallodrugs.

Tautomerism
In the solid state, 5-Chloropicolinohydrazide exists predominantly in the Amido form (C=O),

stabilized by intermolecular hydrogen bonds. However, in solution (especially in the presence
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of metal ions), it can tautomerize to the Imidol form (C-OH=N), facilitating coordination.

Crystallographic Expectations
Based on homologous structures (e.g., Isoniazid, Picolinohydrazide):

Planarity: The pyridine ring and the carbonyl group are expected to be coplanar to maximize

π-conjugation.

Conformation: The hydrazide group typically adopts an anti conformation relative to the ring

nitrogen to minimize dipole repulsion, unless involved in intramolecular hydrogen bonding

(e.g., N(1)-H...N(py)).

Packing: Expect "head-to-tail" stacking driven by N-H...N(pyridine) and N-H...O=C hydrogen

bonding networks.

Functional Reactivity: Ligand Behavior
For drug development, the ability of this molecule to chelate transition metals (Cu, Zn, Fe) is a

key mechanism of action (e.g., inhibiting metalloenzymes).

Coordination Modes:

Bidentate (N,O): Coordination via the Pyridine Nitrogen and Amide Oxygen (Neutral form).

Tridentate (N,O,N): Upon condensation with aldehydes to form hydrazones, it coordinates

via Pyridine N, Iminol O, and Azomethine N.

Self-Validating Experiment: To confirm chelation capability, mix equimolar amounts of the

hydrazide and CuCl₂ in ethanol. A color change from pale blue to intense green/brown

indicates complex formation, validating the ligand sites.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. organicchemistrydata.org [organicchemistrydata.org]

To cite this document: BenchChem. [Structural Analysis of 5-Chloropicolinohydrazide: A
Technical Validation Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130559/docs#structural-analysis-of-5-
chloropicolinohydrazide-a-technical-validation-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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